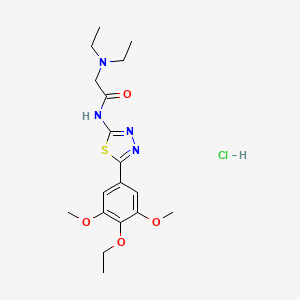

Acetamide, 2-(diethylamino)-N-(5-(3,5-dimethoxy-4-ethoxyphenyl)-1,3,4-thiadiazol-5-yl)-, monohydrochloride

Description

The compound “Acetamide, 2-(diethylamino)-N-(5-(3,5-dimethoxy-4-ethoxyphenyl)-1,3,4-thiadiazol-5-yl)-, monohydrochloride” is a structurally complex small molecule featuring a 1,3,4-thiadiazole core substituted with a trialkoxy phenyl group (3,5-dimethoxy-4-ethoxy) and a diethylamino acetamide moiety. The monohydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological evaluation.

Properties

CAS No. |

154663-01-1 |

|---|---|

Molecular Formula |

C18H27ClN4O4S |

Molecular Weight |

431.0 g/mol |

IUPAC Name |

2-(diethylamino)-N-[5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide;hydrochloride |

InChI |

InChI=1S/C18H26N4O4S.ClH/c1-6-22(7-2)11-15(23)19-18-21-20-17(27-18)12-9-13(24-4)16(26-8-3)14(10-12)25-5;/h9-10H,6-8,11H2,1-5H3,(H,19,21,23);1H |

InChI Key |

WMXBRZFFISBVTF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC(=O)NC1=NN=C(S1)C2=CC(=C(C(=C2)OC)OCC)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction between 2-(diethylamino)acetamide and a substituted phenylthiocarbohydrazide in the presence of an acid catalyst. This process usually requires careful temperature regulation and specific solvents to ensure the desired product's formation.

Industrial Production Methods: Industrial-scale production might employ more efficient methods such as continuous flow synthesis or microwave-assisted synthesis to enhance yield and reduce reaction time. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound may undergo oxidation reactions, leading to the formation of various oxidative products depending on the reagents and conditions used.

Reduction: Reduction reactions could result in the cleavage of certain bonds within the molecule, leading to simpler derivatives.

Substitution: The compound can participate in substitution reactions, especially on the phenyl ring, where methoxy or ethoxy groups may be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Halogenation agents like bromine (Br₂) or chlorination agents under controlled temperature and solvent conditions.

Major Products Formed: The major products depend on the type of reaction. Oxidation may produce carboxylic acids or aldehydes, while reduction may yield simpler amines or hydrocarbons. Substitution reactions will result in compounds with different functional groups on the phenyl ring.

Scientific Research Applications

This compound has shown potential in various scientific research fields, including:

Chemistry: Used as a building block in organic synthesis and for developing new materials.

Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

Compared to other compounds with similar structures, such as those with different substituents on the phenyl ring or alternative heterocyclic systems, this compound's unique combination of functional groups provides distinct chemical and biological properties. For example, its methoxy and ethoxy groups might enhance solubility or specific binding affinities, making it more effective in certain applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the acetamide-thiadiazole family, which shares structural similarities with hypoglycemic agents described in . Key differences include:

- Thiadiazole vs. Thiazolidinedione Rings: Unlike the thiazolidinedione (TZD) derivatives in , which contain a 2,4-dioxo-thiazolidin-5-ylidene group, this compound features a 1,3,4-thiadiazole ring. The TZD moiety is known for peroxisome proliferator-activated receptor (PPAR-γ) agonism in diabetes therapeutics, while thiadiazoles are often associated with antimicrobial or anticancer activities due to their electron-deficient heterocyclic nature .

- Substituent Variations : The trialkoxy phenyl group (3,5-dimethoxy-4-ethoxy) in this compound contrasts with the 2-methoxy-4-alkoxybenzyl groups in ’s derivatives. The ethoxy group at the 4-position may enhance lipophilicity and membrane permeability compared to smaller substituents like methoxy.

Spectroscopic and Physicochemical Data

While direct spectroscopic data for the target compound are unavailable, comparisons can be drawn from related acetamide-thiadiazoles and TZD derivatives:

- IR Spectroscopy : The target compound’s IR spectrum would exhibit peaks for N-H stretching (~3200–3300 cm⁻¹, acetamide), C=O (~1650–1700 cm⁻¹), and aromatic C-O (~1250 cm⁻¹, alkoxy groups). This aligns with data for TZD derivatives in , where C=O (TZD) peaks appear at ~1700–1750 cm⁻¹ .

- NMR Analysis: The ¹H-NMR spectrum would show signals for diethylamino protons (~1.0–1.2 ppm, CH₃; ~3.3–3.5 ppm, CH₂), methoxy/ethoxy groups (~3.7–4.1 ppm), and aromatic protons (~6.5–7.5 ppm). Similar splitting patterns are observed in ’s compounds for alkoxybenzyl groups .

Biological Activity

Acetamide derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound Acetamide, 2-(diethylamino)-N-(5-(3,5-dimethoxy-4-ethoxyphenyl)-1,3,4-thiadiazol-5-yl)-, monohydrochloride has garnered attention for its potential pharmacological properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C18H28N4O4S

- Molecular Weight : Approximately 392.51 g/mol

The presence of the thiadiazole ring and diethylamino group is crucial for its biological activity.

Antibacterial Activity

Research has indicated that acetamide derivatives exhibit antibacterial properties. A study evaluating various acetamide compounds demonstrated that those containing a thiadiazole moiety showed significant activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) ranged from 0.5 to 1.8 mg/mL , indicating potent antibacterial effects .

| Compound | MIC (mg/mL) | Bactericidal Concentration (MBC) |

|---|---|---|

| 2d | 0.5 | 1.0 |

| 3a | 1.0 | 1.5 |

| 3c | 1.8 | 2.0 |

These results suggest that the incorporation of specific functional groups enhances antibacterial efficacy.

Anticonvulsant Activity

Another aspect of the biological profile of acetamide derivatives is their anticonvulsant properties. In vivo studies have shown that certain derivatives provide protection against seizures in models such as the maximal electroshock (MES) test. The effectiveness was closely related to substituents on the anilide moiety, with some compounds showing significant protective effects at doses as low as 100 mg/kg .

The biological activity of acetamide derivatives can be attributed to their ability to interact with bacterial cell membranes and enzymes involved in metabolic processes:

- Antibacterial Mechanism : The presence of the thiadiazole ring is believed to facilitate binding interactions with bacterial proteins, disrupting cell wall synthesis and function.

- Anticonvulsant Mechanism : The diethylamino group likely enhances central nervous system penetration, modulating neurotransmitter systems involved in seizure activity.

Case Studies

- Study on Antibacterial Efficacy : A series of acetamide derivatives were synthesized and tested against various bacterial strains. The study found that modifications in the side chains significantly impacted antibacterial potency, particularly noting that compounds with methoxy groups exhibited enhanced activity .

- Evaluation of Anticonvulsant Properties : In a controlled experiment, several acetamide derivatives were assessed for their anticonvulsant effects using animal models. Results indicated that those with trifluoromethyl substitutions showed higher efficacy compared to others .

Q & A

Q. Table 1. Key Spectral Signatures

| Functional Group | (δ, ppm) | FT-IR (cm) |

|---|---|---|

| Diethylamino (-N(CHCH)) | 1.2 (t), 3.4 (q) | N/A |

| Amide (-CONH-) | 8.1–8.5 (s, NH) | 1660–1680 (C=O) |

| Thiadiazole ring | 7.8–8.2 (s, H) | 1540–1560 (C=N) |

Q. Table 2. Reaction Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF or acetonitrile | Polarity-driven |

| Temperature | 80–100°C (reflux) | Accelerates kinetics |

| Catalyst | EDC/HOBt (1:1) | Reduces side reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.